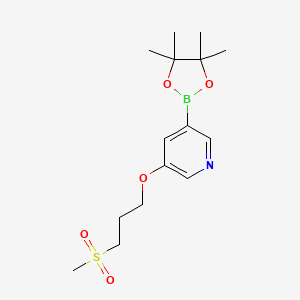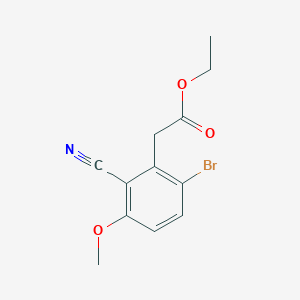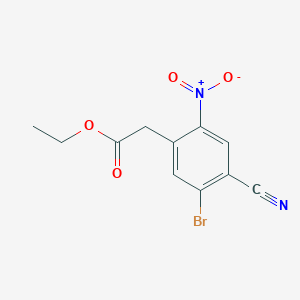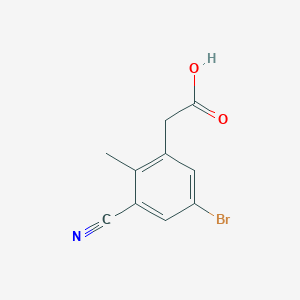
5-Bromo-3-cyano-2-methylphenylacetic acid
Vue d'ensemble
Description
5-Bromo-3-cyano-2-methylphenylacetic acid (5-BCMPA) is an organic compound that has become increasingly popular in scientific research due to its unique properties and potential applications.
Mécanisme D'action
5-Bromo-3-cyano-2-methylphenylacetic acid is a substrate for a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. When 5-Bromo-3-cyano-2-methylphenylacetic acid is metabolized by these enzymes, it is converted to a variety of metabolites, including 5-bromo-3-cyano-2-hydroxymethylphenylacetic acid, which is a potent inhibitor of cytochrome P450 enzymes. This inhibition can lead to changes in drug metabolism, which can affect the pharmacokinetics and pharmacodynamics of drugs.
Biochemical and Physiological Effects
5-Bromo-3-cyano-2-methylphenylacetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs. Additionally, 5-Bromo-3-cyano-2-methylphenylacetic acid has been shown to inhibit the activity of a number of other enzymes, including acetylcholinesterase, which can affect the release of neurotransmitters in the brain. 5-Bromo-3-cyano-2-methylphenylacetic acid has also been shown to have an effect on the expression of genes involved in drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-3-cyano-2-methylphenylacetic acid has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to using 5-Bromo-3-cyano-2-methylphenylacetic acid in lab experiments. It can be toxic in high concentrations, and it can interfere with the activity of enzymes. Additionally, it can be difficult to accurately measure its concentration in a solution.
Orientations Futures
The potential future directions for 5-Bromo-3-cyano-2-methylphenylacetic acid include further study of its biochemical and physiological effects, as well as its potential applications in drug metabolism and drug discovery. Additionally, 5-Bromo-3-cyano-2-methylphenylacetic acid could be used to study the structure and function of proteins, as well as to study the activity of enzymes involved in drug metabolism. Finally, 5-Bromo-3-cyano-2-methylphenylacetic acid could be used to study the effects of environmental toxins on drug metabolism.
Applications De Recherche Scientifique
5-Bromo-3-cyano-2-methylphenylacetic acid has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a chromogenic reagent in analytical chemistry, and as a fluorescent label in fluorescence microscopy. It has also been used as a substrate for enzyme assays and as a model for studying enzyme kinetics. Additionally, 5-Bromo-3-cyano-2-methylphenylacetic acid has been used to study the structure and function of proteins, as well as to study the activity of enzymes involved in the metabolism of drugs.
Propriétés
IUPAC Name |
2-(5-bromo-3-cyano-2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-7(4-10(13)14)2-9(11)3-8(6)5-12/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZOHLZRIQNNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C#N)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-cyano-2-methylphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




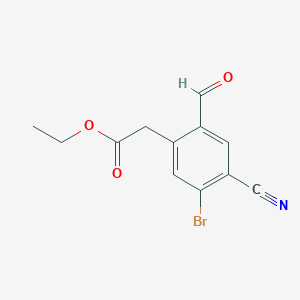






![N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1414064.png)
